molecular formula C13H17N3 B2710424 5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine CAS No. 1693737-19-7

5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine

Cat. No. B2710424
M. Wt: 215.3
InChI Key: AHARHXVVYGYKGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a beta-ketoester with hydrazine. The 3-tert-butylphenyl group could potentially be introduced through a substitution reaction .


Chemical Reactions Analysis

As an organic compound containing a pyrazole ring and an amine group, this compound could potentially undergo a variety of chemical reactions. The amine group could act as a nucleophile in substitution reactions or could be protonated under acidic conditions. The pyrazole ring could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amine group could potentially increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine and its derivatives have been synthesized and structurally characterized through various methods, including X-ray diffraction, FT-IR, UV–Vis, 1H, and 13C NMR spectroscopies. These compounds exhibit stable molecular structures and have been analyzed for their optical properties and potential in nonlinear optical studies due to their intramolecular charge transfer capabilities, indicating significant applications in materials science (Tamer et al., 2016).

Reactivity and Chemical Modification

The reactivity of pyrazole derivatives has been extensively explored, with studies revealing the potential for chemical modification through reactions with carboxylic acids chlorides, leading to the formation of various amides. This chemical versatility suggests utility in developing novel compounds with specific functions, highlighting their importance in synthetic chemistry and drug design (Mironovich & Shcherbinin, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound could potentially include further investigation into its synthesis, its physical and chemical properties, and its potential uses. For example, if it were found to have biological activity, it could be investigated as a potential drug .

properties

IUPAC Name

5-(3-tert-butylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-13(2,3)10-6-4-5-9(7-10)11-8-12(14)16-15-11/h4-8H,1-3H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHARHXVVYGYKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine

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